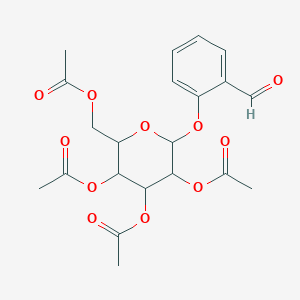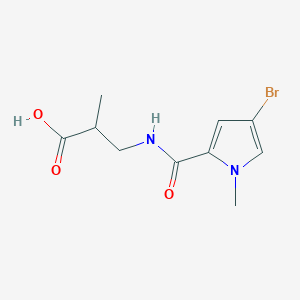![molecular formula C20H23N3O2 B14916610 Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14916610.png)
Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate typically involves a multi-step process. One common method starts with the acylation of 1-benzyl-4-piperidone, followed by a series of cyclization and functional group transformations . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and reagents like ammonium formate (HCOONH4) for debenzylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 3’,4’-dihydro-1’H-spiro[azepane-4,2’-[1,8]naphthyridine]-1-carboxylate
- Benzyl 3’,4’-dihydro-1’H-spiro[pyrrolidine-3,2’-[1,8]naphthyridine]-1-carboxylate
- 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
Uniqueness
What sets Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C20H23N3O2 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
benzyl spiro[3,4-dihydro-1H-1,8-naphthyridine-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H23N3O2/c24-19(25-15-16-5-2-1-3-6-16)23-13-10-20(11-14-23)9-8-17-7-4-12-21-18(17)22-20/h1-7,12H,8-11,13-15H2,(H,21,22) |
Clave InChI |
VCWBKOXUVBTWDV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC4=C1C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14916565.png)
![N'-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B14916575.png)
![4-methyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B14916581.png)



![5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14916598.png)

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)

